![molecular formula C13H15F2N3O3 B3073642 3-[4-(difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid CAS No. 1018126-85-6](/img/structure/B3073642.png)

3-[4-(difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid

Descripción general

Descripción

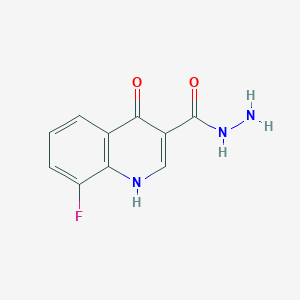

The compound “3-[4-(difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid” is a heterocyclic building block . It has a molecular weight of 299.27 and a molecular formula of C13H15F2N3O3 .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The IUPAC name is 3-[4-(difluoromethyl)-6-oxo-2-propylpyrazolo[3,4-b]pyridin-7-yl]propanoic acid . The Canonical SMILES representation is CCCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C(F)F .Physical And Chemical Properties Analysis

This compound has a boiling point of 445.1±45.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm3 . It has a complexity of 456 and a topological polar surface area of 75.4 . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor .Aplicaciones Científicas De Investigación

Kinase Inhibition Potential

The pyrazolo[3,4-b]pyridine scaffold has been extensively utilized in the design of kinase inhibitors. This structural motif is versatile, allowing for interaction with kinases through multiple binding modes, particularly at the hinge region of the kinase. Such compounds are part of many patents and originate from diverse entities, covering a broad range of kinase targets. Their capability to form hydrogen bond donor–acceptor pairs is common among kinase inhibitors, facilitating additional interactions within the kinase pocket for potency and selectivity. The flexibility in achieving multiple kinase binding modes highlights its importance in medicinal chemistry and drug design, especially for targeting various diseases related to kinase dysregulation (Wenglowsky, 2013).

Heterocyclic Chemistry and Medicinal Applications

Heterocyclic compounds, especially those containing the pyrazolo[3,4-b]pyridine unit, are pivotal in medicinal chemistry due to their broad spectrum of biological activities. These compounds serve as key scaffolds for synthesizing a variety of heterocyclic molecules, including pyrazolo-imidazoles, thiazoles, and others, showcasing a wide range of potential therapeutic applications. The unique reactivity and utility of such compounds in synthesizing diverse heterocyclic structures underpin their significance in drug development and chemical synthesis, providing a foundational element for novel therapeutic agents (Gomaa & Ali, 2020).

Chemical Diversity and Synthetic Applications

The chemical diversity and synthetic applicability of compounds containing the pyrazolo[3,4-b]pyridine scaffold extend to the development of complex molecules through multi-component reactions. These reactions are atom economical, beneficial, and eco-friendly, offering a straightforward approach for the synthesis of complex heterocycles in a single step. The ability to generate fused heterocyclic compounds underscores the versatility and innovation possible with such scaffolds, promoting their exploration in the synthesis of novel pharmaceuticals and leading to advancements in green chemistry (Dhanalakshmi et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds with a difluoromethyl group and a pyrazole ring have been reported to inhibit succinate dehydrogenase (sdh) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration and energy production.

Mode of Action

SDH inhibitors typically bind to the SDH complex and prevent the oxidation of succinate to fumarate . This disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell death.

Biochemical Pathways

The inhibition of SDH affects two major biochemical pathways: the citric acid cycle and the electron transport chain . The citric acid cycle is a series of chemical reactions used by all aerobic organisms to generate energy. The electron transport chain is the final stage of cellular respiration, where the majority of ATP is produced. Disruption of these pathways can lead to a variety of downstream effects, including energy depletion and oxidative stress.

Pharmacokinetics

The compound’s molecular weight (29927 g/mol) and its calculated properties such as topological polar surface area (754) and XLogP3 (07) suggest that it may have good bioavailability .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that the inhibition of sdh can lead to cell death due to energy depletion and oxidative stress .

Propiedades

IUPAC Name |

3-[4-(difluoromethyl)-6-oxo-2-propylpyrazolo[3,4-b]pyridin-7-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2N3O3/c1-2-4-17-7-9-8(12(14)15)6-10(19)18(13(9)16-17)5-3-11(20)21/h6-7,12H,2-5H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOABHGCVLWAKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(Cyclohexylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073567.png)

![6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073569.png)

![3-[7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3073570.png)

![3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073578.png)

![3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073586.png)

![7-(Difluoromethyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3073588.png)

![5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3073590.png)

![5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3073595.png)

![6-(2-Hydroxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3073600.png)

![2-(3-Cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3073605.png)

![3-(4-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073618.png)

![3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid](/img/structure/B3073630.png)

![6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073663.png)